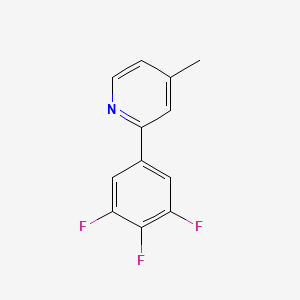![molecular formula C27H20O2 B14221055 3,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-50-3](/img/structure/B14221055.png)
3,6-Dimethoxy-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxy-9,9’-spirobi[fluorene] is a chemical compound belonging to the spirobifluorene family. It is characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and rigidity, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Methoxylation: The fluorene derivatives undergo methoxylation to introduce methoxy groups at the 3 and 6 positions.
Spiro Formation: The methoxylated fluorene units are then subjected to spiro formation reactions, where a spiro carbon atom is introduced to connect the two fluorene units.
Industrial Production Methods
Industrial production of 3,6-Dimethoxy-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification methods such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
科学的研究の応用
3,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 3,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its spiro structure. The rigidity and stability of the compound allow it to interact with specific pathways, leading to its observed effects. In biological systems, it may interact with cellular components, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9’-spirobifluorene: Known for its use as a hole-transporting material in perovskite solar cells.
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine: Utilized in organic light-emitting devices and organic field-effect transistors.
Uniqueness
3,6-Dimethoxy-9,9’-spirobi[fluorene] stands out due to its specific methoxy substitutions at the 3 and 6 positions, which enhance its solubility and stability. These properties make it particularly suitable for applications in optoelectronics and as a fluorescent probe in biological research.
特性
CAS番号 |
824390-50-3 |
|---|---|
分子式 |
C27H20O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
3,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-11-13-25-21(15-17)22-16-18(29-2)12-14-26(22)27(25)23-9-5-3-7-19(23)20-8-4-6-10-24(20)27/h3-16H,1-2H3 |
InChIキー |
GFJOHPAZVRPCPW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OC)C5=CC=CC=C5C6=CC=CC=C36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
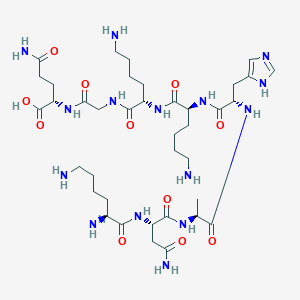
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
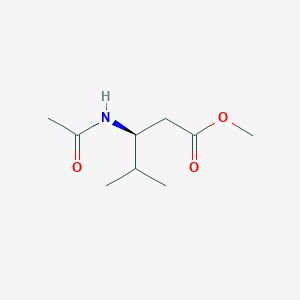
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
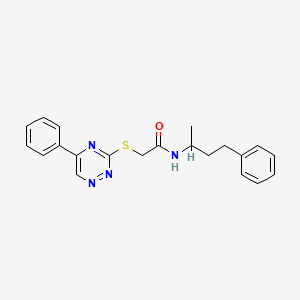

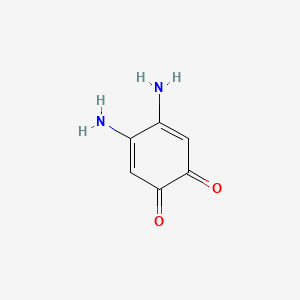

![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
